molecular formula C17H12N2S B6141259 2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile

2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B6141259
M. Wt: 276.4 g/mol
InChI Key: OROSBOBWYRUJKT-UHFFFAOYSA-N
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Description

2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile is an organic compound with the molecular formula C18H12N2S It is a derivative of biphenyl and thiazole, featuring a nitrile group

Properties

IUPAC Name

2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S/c18-11-10-17-19-16(12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROSBOBWYRUJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of 4-bromo-1,1’-biphenyl with thioamide under basic conditions to form the thiazole ring. The nitrile group is then introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in the presence of a phase transfer catalyst.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenyldiacetonitrile: Another biphenyl derivative with two nitrile groups.

    2-(4’-Cyanobiphenyl-4-yl)acetonitrile: Similar structure but with a different substitution pattern.

    (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate: A complex containing biphenyl and acetonitrile ligands .

Uniqueness

2-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)acetonitrile is unique due to the presence of both biphenyl and thiazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in organic synthesis and materials science.

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